molecular formula C3H6N2O2 B6250198 1-nitrosoazetidin-3-ol CAS No. 664985-71-1

1-nitrosoazetidin-3-ol

Cat. No.: B6250198
CAS No.: 664985-71-1
M. Wt: 102.09 g/mol
InChI Key: YDFUHBCPYVDZOS-UHFFFAOYSA-N
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Description

Contextualization of Azetidine (B1206935) Heterocycles in Contemporary Chemical Research

Azetidines are four-membered saturated heterocyclic amines that have emerged as valuable scaffolds in drug discovery. medwinpublishers.com Though their synthesis can be challenging due to inherent ring strain, this very strain imparts unique chemical reactivity that can be harnessed in organic synthesis. medwinpublishers.comrsc.orgrsc.org The rigid and puckered conformation of the azetidine ring allows for precise three-dimensional positioning of substituents, a desirable trait in the design of molecules that interact with biological targets. ambeed.comresearchgate.net

Overview of N-Nitroso Compounds: Formation, Reactivity, and Transformative Pathways

N-nitroso compounds, characterized by the N-N=O functional group, are a class of organic compounds that have been studied extensively, primarily due to their role as potential carcinogens. nih.govnih.gov They are typically formed by the reaction of a secondary amine with a nitrosating agent, such as nitrous acid, which can be generated from nitrites under acidic conditions. fpm.org.ukscienceasia.org This reaction, known as N-nitrosation, can occur under various conditions and is a significant concern in the pharmaceutical industry, where trace amounts of nitrosamines can form in drug products. fpm.org.uknih.govlcms.cz

The reactivity of N-nitroso compounds is diverse. nih.gov The N-nitroso group can be cleaved through denitrosation, a reversible reaction that can be promoted under certain acidic conditions. sci-hub.se They can also react with both electrophiles and nucleophiles. nih.gov For instance, the oxygen atom of the nitroso group can be alkylated, and the nitroso-nitrogen is susceptible to attack by strong nucleophiles like organolithium and Grignard reagents. nih.gov Furthermore, some N-nitroso compounds can undergo rearrangement reactions, such as the Fischer-Hepp rearrangement of aryl nitrosamines. nih.govsci-hub.se The metabolic activation of N-nitrosamines often involves enzymatic hydroxylation at the α-carbon, leading to unstable intermediates that can generate highly reactive species capable of interacting with cellular macromolecules. nih.gov

Significance of the Hydroxyl Moiety in Azetidine Derivatives

The presence of a hydroxyl (-OH) group on the azetidine ring, as in 1-nitrosoazetidin-3-ol, introduces a key functional handle that significantly influences the molecule's properties and potential applications. The hydroxyl group can participate in hydrogen bonding, which can affect a molecule's solubility, crystal packing, and interactions with biological targets. nih.gov It also provides a site for further chemical modification, allowing for the synthesis of a wide range of derivatives. researchgate.net

Hydroxylated azetidines are important intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals. bham.ac.uk For example, 3-hydroxymethyl-azetidine derivatives have been developed as potent inhibitors of DNA polymerase Theta (Polθ), highlighting the therapeutic potential of this structural motif. nih.gov The hydroxyl group can be oxidized to a ketone, reduced, or used as a nucleophile in various coupling reactions, further expanding the synthetic utility of these compounds. The strategic placement of hydroxyl groups on the azetidine scaffold is a key consideration in the design of new bioactive molecules.

Research Gaps and Opportunities in the Study of this compound

While the individual components of this compound—the azetidine ring, the N-nitroso group, and the hydroxyl moiety—are well-studied in other contexts, there is a notable lack of specific research on this particular compound. A patent for the synthesis of 1-aminoazetidin-3-ol (B2421849) mentions this compound as an intermediate, indicating its existence and a method for its preparation. google.comgoogle.com However, detailed investigations into its chemical reactivity, physical properties, and potential biological activity are largely absent from the public domain.

This represents a significant research gap and a corresponding opportunity for investigation. Key areas for future study include:

Synthesis and Characterization: While a synthetic route is alluded to in patent literature, a thorough investigation and optimization of its synthesis would be valuable. google.comgoogle.com Detailed characterization using modern spectroscopic techniques would provide a solid foundation for further studies.

Chemical Reactivity: A systematic exploration of the reactivity of this compound would be highly informative. This could include studying the interplay between the strained ring, the reactive nitroso group, and the functional hydroxyl group.

Biological Evaluation: Given the known biological activities of both azetidine derivatives and N-nitroso compounds, screening this compound for various biological activities could uncover novel therapeutic potential or toxicological concerns.

Computational Studies: In silico modeling could provide insights into the molecule's conformation, electronic properties, and potential interactions with biological targets, guiding experimental work.

Addressing these research gaps would not only contribute to the fundamental understanding of this specific molecule but also to the broader fields of heterocyclic chemistry and medicinal chemistry.

An examination of the synthetic methodologies for this compound reveals a dual-faceted chemical challenge: the initial construction of the strained four-membered azetidine ring and the subsequent introduction of the nitroso group onto the ring's nitrogen atom. Research in this area leverages both classical and modern synthetic organic chemistry techniques, from direct nitrosation under acidic conditions to sophisticated catalytic and photochemical methods for ring formation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitrosoazetidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c6-3-1-5(2-3)4-7/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFUHBCPYVDZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1N=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664985-71-1
Record name 1-nitrosoazetidin-3-ol
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Molecular Architecture and Conformational Dynamics of 1 Nitrosoazetidin 3 Ol

Advanced Spectroscopic Characterization for Structural Elucidation

Advanced spectroscopic techniques are indispensable for the detailed structural analysis of molecules like 1-nitrosoazetidin-3-ol. These methods provide insights into the connectivity of atoms, the geometry of the molecule in different states, and the nature of intra- and intermolecular interactions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. nih.govmdpi.comnih.gov For this compound, both ¹H and ¹³C NMR would be essential. The chemical shifts of the protons and carbons in the azetidine (B1206935) ring would be highly sensitive to the ring's puckering and the orientation of the hydroxyl and nitroso groups.

Due to the restricted rotation around the N-N bond, a characteristic feature of N-nitrosamines, distinct NMR signals may be observed for substituents syn and anti to the nitroso oxygen. acanthusresearch.com This hindered rotation arises from the partial double bond character of the N-N bond. nih.govacs.org The energy barrier for this rotation in acyclic dialkylnitrosamines is approximately 23 kcal/mol. nih.gov In this compound, this would lead to magnetic non-equivalence of the ring protons.

Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide through-space correlations between protons, helping to establish their relative spatial proximity and thus deduce the preferred conformation of the molecule in solution. beilstein-journals.org The coupling constants between adjacent protons (³J-coupling) would also be invaluable in determining the dihedral angles within the azetidine ring, offering further insight into its puckered nature.

Table 1: Expected ¹H NMR Spectroscopic Features for Conformational Analysis of this compound

Proton(s) Expected Chemical Shift Range (ppm) Information Gained
H on C3 (adjacent to OH)3.5 - 4.5Influenced by the electronegativity of the hydroxyl group and its orientation (axial/equatorial).
H on C2 and C4 (adjacent to N)3.0 - 4.0Affected by the orientation of the nitroso group, potentially showing separate signals for syn and anti protons.
OH protonVariablePosition is dependent on solvent, concentration, and temperature due to hydrogen bonding.

Note: The chemical shift ranges are estimations based on general principles and data for similar structural motifs.

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.comnih.gov A crystal structure of this compound would definitively establish the puckering of the azetidine ring and the geometry of the nitroso and hydroxyl substituents.

It would also reveal the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the crystal packing. The planarity of the Cα-N-N=O moiety, a known feature of nitrosamines, would likely be observed. nih.gov Furthermore, X-ray analysis could distinguish between different isomers if they crystallize separately. In some cases, co-crystallization of rotamers (conformational isomers) has been observed in related compounds. nih.gov

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

Parameter Significance
Azetidine Ring Puckering AngleQuantifies the deviation of the ring from planarity.
N-N and N-O Bond LengthsProvides insight into the double bond character of the N-N bond. nih.gov
Orientation of SubstituentsDetermines the axial or equatorial positioning of the hydroxyl group and the syn/anti conformation of the nitroso group.
Intermolecular Hydrogen BondsReveals the solid-state packing arrangement and the role of the hydroxyl group in it.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe molecular structure and bonding. nih.govnih.govcardiff.ac.uk The vibrational spectrum of this compound would be characterized by specific absorption bands corresponding to the stretching and bending modes of its functional groups.

The O-H stretching frequency, typically observed in the range of 3200-3600 cm⁻¹, would be sensitive to hydrogen bonding. A broad band would suggest the presence of strong intermolecular hydrogen bonds, while a sharp band at higher frequency would indicate a free or weakly interacting hydroxyl group. The N-N stretching vibration of the nitroso group, and the various C-H, C-N, and C-C stretching and bending vibrations of the azetidine ring would also provide a characteristic fingerprint of the molecule. asianpubs.orgresearchgate.net

Gas-Phase and Solution-Phase Conformational Landscapes

The conformational landscape of this compound is expected to differ between the gas phase and solution due to the influence of intermolecular forces and solvent effects. nih.gov Computational chemistry can be a valuable tool for exploring these landscapes. acs.org

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.orgrsc.org This puckering can be described by a dihedral angle. For the parent azetidine molecule, a dihedral angle of 37° has been determined by gas-phase electron diffraction. rsc.org The presence of substituents on the ring, such as the hydroxyl group in this compound, can influence the degree of puckering and the preferred conformation. researchgate.net

As previously mentioned, the partial double bond character of the N-N bond in N-nitrosamines restricts rotation, leading to the possibility of rotational isomers (rotamers), often designated as E and Z (or cis and trans). acanthusresearch.com This isomerism is a key feature of the conformational landscape of N-nitrosamines. acs.orgcdnsciencepub.com

For this compound, the nitroso group can adopt different orientations relative to the azetidine ring. The relative stability of these rotamers would depend on steric interactions between the nitroso oxygen and the substituents on the ring, as well as electronic effects. The presence of two distinct rotamers can often be observed by techniques like NMR spectroscopy, where separate sets of signals appear for each isomer. acanthusresearch.com

Intramolecular Hydrogen Bonding Influences on Conformation

The presence of both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the nitroso group, -N=O) within the this compound molecule allows for the possibility of an intramolecular hydrogen bond. This non-covalent interaction can significantly influence the molecule's conformational stability and geometry. Theoretical studies on similar small-ring structures containing both hydroxyl and nitroso or related acceptor groups suggest that such hydrogen bonds can play a crucial role in defining the preferred molecular shape.

The formation of an intramolecular hydrogen bond in this compound would likely involve the hydrogen atom of the hydroxyl group interacting with the oxygen atom of the nitroso group. This interaction would create a five-membered ring-like structure, which is a common and stable motif in intramolecularly hydrogen-bonded systems. The favorability of this interaction is dependent on the geometric arrangement of the donor and acceptor groups, which in turn is dictated by the conformation of the azetidine ring.

The azetidine ring itself is not planar but rather adopts a puckered conformation to alleviate some of the inherent ring strain. This puckering can be described by a puckering angle and can be influenced by the nature and orientation of the substituents. In the case of this compound, the puckering of the ring would directly affect the distance and angle between the hydroxyl proton and the nitroso oxygen.

Furthermore, the N-nitroso group introduces another layer of conformational complexity due to the hindered rotation around the N-N bond. This results in the possibility of E and Z isomers, where the oxygen atom of the nitroso group is either anti (E) or syn (Z) with respect to the substituents on the nitrogen atom. The formation of an intramolecular hydrogen bond would likely favor one of these isomers over the other. Specifically, a conformation that brings the hydroxyl and nitroso groups into proximity for hydrogen bonding would be stabilized.

Computational modeling and spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy, are powerful tools for investigating such intramolecular interactions. In the absence of direct experimental data for this compound, data from analogous cyclic amino alcohols and N-nitroso compounds can provide valuable insights. For instance, in cyclic amino alcohols, the presence of an intramolecular hydrogen bond is often inferred from a downfield shift of the hydroxyl proton resonance in the ¹H NMR spectrum and a red shift of the O-H stretching frequency in the IR spectrum.

Based on these principles, it can be hypothesized that the conformation of this compound is a delicate balance between the puckering of the azetidine ring, the rotational isomerism of the nitroso group, and the stabilizing effect of a potential intramolecular hydrogen bond. The hydrogen-bonded conformer, if present, would be expected to exhibit specific geometric parameters, as outlined in the table below, which are based on typical values observed in similar systems.

ParameterExpected Value RangeSignificance
H···O Distance1.8 - 2.2 ÅIndicates the proximity of the hydrogen and oxygen atoms in the hydrogen bond.
O-H···O Angle100 - 140°Reflects the geometry of the hydrogen bond.
Azetidine Ring Puckering Angle10 - 30°Describes the deviation of the azetidine ring from planarity.
N-N=O Angle~115 - 120°Characteristic of the geometry of the N-nitroso group.

It is important to note that while the formation of an intramolecular hydrogen bond is sterically plausible and electronically favorable, its actual presence and strength in this compound would need to be confirmed through rigorous experimental and computational studies. Such investigations would provide a more definitive picture of the conformational landscape of this intriguing molecule.

Theoretical and Computational Investigations of 1 Nitrosoazetidin 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-nitrosoazetidin-3-ol. These methods provide a framework for investigating its ground-state properties, energetics, and geometric parameters with high accuracy.

Density Functional Theory (DFT) has become a widely used tool for the computational study of molecular systems. DFT methods are employed to investigate the ground-state electronic structure, optimized geometry, and vibrational frequencies of molecules. For N-nitrosoazetidines, non-empirical quantum chemical calculations have been utilized to study their conformational and chiroptical properties. acs.org

Theoretical calculations on the parent compound, 1-nitrosoazetidine, indicate a slight deviation from a planar configuration at the azetidine (B1206935) nitrogen atom. acs.org The introduction of a hydroxyl group at the 3-position is expected to influence the electronic distribution and geometry of the ring. DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G*), can provide detailed information on bond lengths, bond angles, and dihedral angles of this compound.

Table 1: Representative DFT-Calculated Ground State Properties of Azetidine Derivatives

PropertyAzetidine (Calculated)1-Nitrosoazetidine (Calculated)
N-N Bond Length (Å)N/A~1.34
N-O Bond Length (Å)N/A~1.22
Ring Puckering Angle (°)~35~5.4
Dipole Moment (D)~1.9~3.8

Note: The data in this table is illustrative and based on typical values for the parent compounds. Specific values for this compound would require dedicated calculations.

For higher accuracy in energetic and geometric predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation, which is crucial for accurate energy calculations.

In the context of strained ring systems, high-level ab initio calculations (such as G2, G3, and CBS-Q) have been used to determine strain energies and bond dissociation energies. nih.gov For this compound, these methods could be used to obtain precise values for its heat of formation, ionization potential, and electron affinity, providing a deeper understanding of its thermodynamic stability and electronic properties.

Conformational Potential Energy Surfaces

The conformational landscape of this compound is of significant interest due to the flexibility of the four-membered ring and the rotational barrier around the N-N bond of the nitroso group. The azetidine ring can exist in a puckered conformation, and the nitroso group can adopt different orientations relative to the ring.

Studies on the parent 1-nitrosoazetidine have shown the existence of a Z,E-equilibrium related to the orientation of the nitroso group. acs.org The barrier to rotation around the N-N bond in 1-nitrosoazetidine has been calculated to be approximately 19.6 kcal/mol. acs.org The presence of the hydroxyl group at the 3-position can be expected to introduce additional conformational possibilities and potentially influence the puckering of the azetidine ring through intramolecular hydrogen bonding. A detailed conformational analysis would involve scanning the potential energy surface by systematically varying key dihedral angles to locate all stable conformers and the transition states connecting them.

Analysis of Bond Dissociation Energies and Strain Energy within the Azetidine Ring

The azetidine ring in this compound is subject to significant ring strain, which is a key factor in its reactivity. Ring strain arises from the deviation of bond angles from their ideal values. For small cycloalkanes like cyclobutane, the ring strain is a combination of angle strain and torsional strain. wikipedia.org The strain energy of the azetidine ring is a significant contributor to its chemical properties and can be estimated using computational methods. nih.govosti.govresearchgate.net

Bond dissociation energy (BDE) is a measure of the strength of a chemical bond and is defined as the enthalpy change when a bond is broken homolytically. ucsb.eduwikipedia.org The BDEs of the various bonds within this compound, such as the N-N, N-O, and C-N bonds, are critical for understanding its thermal stability and degradation pathways. The strain within the azetidine ring is expected to influence the BDEs of the ring bonds, making them potentially weaker and more susceptible to cleavage compared to analogous bonds in acyclic systems.

Table 2: Typical Bond Dissociation Energies (kcal/mol) for Related Bonds

BondTypical BDE (kcal/mol)
CH3-NO41.8
C2H5-NO42.0
(CH3)2CH-NO40.9
N-N (in hydrazine)60
C-N (in amines)79

Note: These are general values and the specific BDEs in this compound will be influenced by the molecular structure and ring strain.

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Reactivity descriptors derived from conceptual DFT provide a way to predict the reactive sites of a molecule. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying sites susceptible to nucleophilic or electrophilic attack.

The molecular electrostatic potential (MEP) is another important descriptor that maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the nitroso and hydroxyl groups, and a positive potential near the hydrogen atoms.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior and interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions.

An MD simulation of this compound, either in the gas phase or in a solvent, could reveal the flexibility of the azetidine ring, the dynamics of the nitroso group rotation, and the formation and breaking of intramolecular hydrogen bonds involving the hydroxyl group. Such simulations are valuable for understanding how the molecule behaves in a more realistic, dynamic environment. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 Nitrosoazetidin 3 Ol

Nitroso Group Reactivity

The N-nitroso group (-N=O) is a critical determinant of the chemical reactivity of 1-nitrosoazetidin-3-ol. Its electronic nature allows it to participate in a variety of chemical transformations.

The nitroso group in N-nitrosamines exhibits a dualistic chemical nature. The nitrogen atom of the nitroso group is weakly electrophilic, making it susceptible to attack by nucleophiles. nih.gov This electrophilicity arises from the electron-withdrawing nature of the adjacent oxygen atom. Consequently, this compound can react with strong nucleophiles at the nitroso nitrogen.

Conversely, the oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile, reacting with various electrophiles. acs.org This reaction leads to the formation of O-substituted hydroxydiazenium salts. nih.govacs.org The ability of the nitroso moiety to act as both an electrophile and a nucleophile is a key aspect of its chemical reactivity.

Table 1: Dual Reactivity of the Nitroso Moiety in this compound

Reactive Site Character Interacting Species Potential Product
Nitroso Nitrogen Electrophilic Nucleophiles (e.g., organolithium reagents) Unstable oxyhydrazine intermediates

This table illustrates the potential reactivity of the nitroso group based on general principles of N-nitrosamine chemistry.

Transnitrosation is a process involving the transfer of a nitroso group from one molecule to another. N-nitrosamines can participate in such reactions, transferring their nitroso group to other amines or nucleophiles. whiterose.ac.uk This reaction is often reversible, and the position of the equilibrium is dependent on the relative nucleophilicity of the accepting amine and the stability of the resulting N-nitrosamine.

The nitroso group of this compound can be reduced to the corresponding hydrazine or amine. Several methods are available for the reduction of N-nitroso compounds. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common method for converting nitro groups to amines. masterorganicchemistry.com

Alternatively, the reduction can be achieved using dissolving metal reductions, with reagents like iron, tin, or zinc in the presence of an acid (e.g., HCl). masterorganicchemistry.com The reduction of the nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine product. nih.govorientjchem.org The choice of reducing agent and reaction conditions can sometimes allow for the isolation of these intermediates. researchgate.net

Table 2: Common Reagents for the Reduction of the Nitroso Group

Reagent/Method Product(s) Notes
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) Corresponding amine Generally a clean and efficient method.
Metal in Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) Corresponding amine A classic and widely used method.
Lithium Aluminum Hydride (LiAlH₄) Can lead to azobenzenes with aromatic nitro compounds. Reactivity with N-nitrosoazetidines may vary.

This table summarizes general methods for the reduction of nitro and nitroso compounds, which are applicable to this compound.

Azetidine (B1206935) Ring Reactivity

The four-membered azetidine ring in this compound is characterized by significant ring strain, which is a primary driver of its reactivity. rsc.orgrsc.org This strain makes the ring susceptible to opening under various conditions.

The considerable ring strain in azetidines makes them more reactive than their larger ring counterparts, such as pyrrolidines. nih.gov This inherent strain can be released through ring-opening reactions, which can be initiated by various triggers, including light or the addition of reagents. beilstein-journals.orgnih.gov While azetidines are more stable than the highly strained aziridines, their strain energy is sufficient to facilitate a range of chemical transformations that are not observed in strain-free systems. rsc.orgacs.org The presence of the nitroso group and the hydroxyl group on the azetidine ring of this compound can influence the pathways of these strain-driven reactions.

The azetidine ring can be activated towards nucleophilic attack by conversion to an azetidinium ion. researchgate.netnih.gov This is typically achieved through protonation or alkylation of the ring nitrogen. However, in this compound, the nitrogen is part of the nitrosoamine functionality. Ring-opening can still occur via nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. magtech.com.cn In unsymmetrically substituted azetidines, nucleophiles may preferentially attack the less sterically hindered carbon or the carbon that can better stabilize a positive charge in the transition state. magtech.com.cn The hydroxyl group at the 3-position of this compound would also be expected to influence the regioselectivity of nucleophilic ring-opening reactions.

Table 3: Factors Influencing Nucleophilic Ring-Opening of the Azetidine Ring

Factor Influence on Reactivity and Regioselectivity
Ring Strain Provides the driving force for the ring-opening reaction.
Activation of the Ring Conversion to an azetidinium ion significantly enhances reactivity towards nucleophiles.
Steric Hindrance Nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn
Electronic Effects Substituents that can stabilize a positive charge can direct nucleophilic attack. magtech.com.cn

This table outlines the general factors that govern the nucleophilic ring-opening of azetidine derivatives.

Electrophilic Attack on the Azetidine Nitrogen

While the lone pair of the azetidine nitrogen is delocalized into the N=O bond of the nitroso group, diminishing its nucleophilicity, electrophilic attack can still occur, primarily at the oxygen atom of the nitroso group. This is a common reactivity pattern for N-nitrosamines. acs.org Reaction with strong electrophiles, such as alkylating agents, leads to the formation of O-substituted alkoxydiazenium salts. acs.org These intermediates are themselves electrophilic and can undergo further reactions. acs.org

For instance, treatment of an N-nitrosamine with a trialkyloxonium salt can yield the corresponding O-alkylated product. acs.org Although no specific studies on this compound are available, it is reasonable to extrapolate this reactivity. The resulting alkoxydiazenium salt of this compound would be a highly reactive species.

Protonation, a fundamental electrophilic attack, is also expected to occur on the oxygen atom of the nitroso group. In acidic conditions, N-nitrosamines can undergo denitrosation, which is often accelerated by the presence of nucleophiles. nih.gov

Hydroxyl Group Reactivity

The secondary hydroxyl group at the 3-position of the azetidine ring is a key site for functionalization. Its reactivity is comparable to that of other secondary alcohols, allowing for a variety of standard alcohol transformations. libretexts.orgnih.gov

The hydroxyl group of this compound can undergo a range of transformations common to secondary alcohols. These include oxidation to the corresponding ketone (1-nitrosoazetidin-3-one), and substitution reactions. For example, tosylation of the hydroxyl group would convert it into a good leaving group, facilitating subsequent nucleophilic substitution. nih.gov Given the strain of the azetidine ring, such reactions must be carried out under carefully controlled conditions to avoid ring-opening. rsc.org

ReactionReagentProductNotes
OxidationPCC or Swern Oxidation1-Nitrosoazetidin-3-oneMild oxidation conditions are preferable to avoid side reactions.
TosylationTsCl, Pyridine1-Nitrosoazetidin-3-yl tosylateActivates the hydroxyl group for nucleophilic substitution.
AzidationDPPA, DBU3-Azido-1-nitrosoazetidineIntroduction of an azide functionality.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst. medcraveonline.com Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or with an alcohol under acidic conditions. google.com These reactions provide a straightforward method for introducing a variety of functional groups at the 3-position.

Reaction TypeElectrophileCatalyst/BaseProduct
EsterificationAcetyl ChloridePyridine1-Nitrosoazetidin-3-yl acetate (B1210297)
EsterificationBenzoic AcidDCC, DMAP1-Nitrosoazetidin-3-yl benzoate
EtherificationMethyl IodideNaH3-Methoxy-1-nitrosoazetidine
EtherificationBenzyl BromideAg₂O3-(Benzyloxy)-1-nitrosoazetidine

Intermolecular Reactions and Adduct Formation

The strained azetidine ring and the electron-deficient nitroso group can participate in various intermolecular reactions.

The N=O double bond of the nitroso group can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. nih.gov This reactivity is a well-established characteristic of C-nitroso and N-nitroso compounds. The reaction of this compound with a diene, such as 2,3-dimethyl-1,3-butadiene, would be expected to yield a dihydro-1,2-oxazine adduct. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic nature of the diene and the steric hindrance around the azetidine ring.

The azetidine ring itself, particularly at the carbon atoms adjacent to the nitrogen, can be susceptible to nucleophilic attack, especially if the nitrogen atom is quaternized or activated. nih.gov However, a more likely scenario for this compound involves the reaction of the carbon atoms of the ring with strong bases. For instance, α-lithiation of N-thiopivaloylazetidin-3-ol at the C2 position, followed by trapping with an electrophile, has been demonstrated. rsc.org A similar deprotonation of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could generate a carbanion that can then react with various electrophiles.

Reaction TypeReagentIntermediateProduct
Reaction with NucleophileMeLi-Potential for ring-opening or addition.
Reaction with Electrophile (after deprotonation)LDA, then CH₃I2-Lithio-1-nitrosoazetidin-3-ol2-Methyl-1-nitrosoazetidin-3-ol
Reaction with Electrophile (after deprotonation)LDA, then PhCHO2-Lithio-1-nitrosoazetidin-3-ol1-Nitroso-2-(hydroxy(phenyl)methyl)azetidin-3-ol

Decomposition Pathways and Chemical Stability Studies

Thermal Decomposition Mechanisms

The thermal decomposition of N-nitroso compounds is a well-documented process that typically involves the cleavage of the N-NO bond. For N-nitroso compounds, the onset of thermal decomposition can occur at temperatures as low as 120°C, which is significantly lower than that of their non-nitrosated parent amines. google.com The rate of decomposition generally increases exponentially with temperature. google.com

While specific studies identifying the volatile decomposition products of 1-nitrosoazetidin-3-ol are not available, analysis of related compounds allows for postulation of likely products. Techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are instrumental in identifying the fragments formed during thermal degradation. nih.gov

For this compound, the initial N-N bond cleavage would produce nitric oxide (NO). The resulting azetidinyl radical could undergo several transformations, including dimerization, hydrogen abstraction, or ring fragmentation. Ring cleavage of the strained azetidine (B1206935) radical could yield volatile products such as formaldehyde, aziridine (B145994) derivatives, or various small hydrocarbons and nitrogen-containing species. The presence of the hydroxyl group could further complicate the decomposition cascade, potentially leading to the formation of aldehydes or ketones after initial ring opening.

Table 1: Postulated Volatile Products from Thermal Decomposition of this compound

Initial Step Intermediate Species Potential Volatile Products
Homolytic N-NO cleavageAzetidin-3-ol-1-yl radical, Nitric oxide radicalNitric oxide, Nitrogen, Nitrogen dioxide
Ring fragmentationVarious carbon- and nitrogen-centered radicalsFormaldehyde, Acetaldehyde, Ethene, Aziridine
Secondary reactionsCombination and disproportionation of radicalsComplex mixture of hydrocarbons and amines

Note: This table is based on theoretical pathways derived from the general chemistry of N-nitrosamines and strained ring systems, not on direct experimental data for this compound.

Kinetic analysis of thermal degradation is often performed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). acs.org These methods can determine key parameters like activation energy (Ea) and the pre-exponential factor, which describe the stability and decomposition rate. nih.gov Isoconversional methods, such as the Friedman and "model-fitting" approaches, are commonly used to analyze the kinetics of thermal degradation. nih.gov

For related N-nitroso compounds, thermal decomposition can begin at temperatures around 120°C. google.com It is expected that this compound would exhibit similar thermal lability. A kinetic study would likely reveal a complex decomposition process involving multiple steps, characteristic of many organic compounds. The activation energy for the initial N-NO bond scission would be the rate-determining step, followed by faster, lower-energy radical reactions.

Photolytic Decomposition Processes

N-nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. researchgate.netacs.org The process is initiated by the absorption of UV radiation, which excites the molecule and leads to the cleavage of the N-N bond. nih.govacs.org This photolytic instability means that N-nitrosamines are often short-lived in environments with direct sunlight exposure. acs.org

The photolysis of this compound in aqueous solution would likely proceed via the homolytic cleavage of the N-NO bond, similar to its thermal decomposition, producing an azetidinyl radical and nitric oxide. oak.go.kr The quantum yield of this decomposition can be influenced by factors such as pH. For many N-nitrosamines, the quantum yield is relatively constant over a pH range of 2-8 but decreases in more alkaline conditions (pH > 8). nih.govacs.org The primary photolytic process involves the n → π* electronic transition, which weakens the N-NO bond and facilitates its cleavage. oak.go.kr

Acid-Catalyzed and Base-Catalyzed Decomposition Pathways

The decomposition of this compound is expected to be significantly influenced by pH. Both acidic and basic conditions can catalyze distinct degradation pathways, primarily involving denitrosation or reactions involving the azetidine ring.

Under acidic conditions, N-nitroso compounds can undergo denitrosation, releasing nitrous acid and the parent amine. rsc.org The mechanism typically involves the protonation of the nitroso group, followed by nucleophilic attack or fragmentation. rsc.orgsemanticscholar.org For this compound, this would yield 3-azetidinol and nitrous acid. However, the strained azetidine ring itself is susceptible to acid-mediated ring-opening. nih.gov This reaction also involves protonation of the ring nitrogen, which makes the ring carbons more susceptible to nucleophilic attack, leading to cleavage of the ring. nih.gov Therefore, under acidic conditions, a competition between denitrosation and ring-opening decomposition is highly probable.

Base-catalyzed decomposition of N-nitrosamines has also been observed, although mechanisms can vary. For some structures, decomposition can proceed at neutral or mildly alkaline pH. chinayyhg.com The specific pathway for this compound in basic media is not documented, but it could involve deprotonation of the hydroxyl group or alpha-protons, potentially initiating rearrangement or fragmentation reactions.

Table 2: Proposed Acid- and Base-Catalyzed Decomposition Pathways

Condition Proposed Pathway Primary Products Reference Reaction Type
Acidic (H+)Protonation followed by N-NO bond cleavage (Denitrosation)3-Azetidinol, Nitrous acidAcid-catalyzed hydrolysis of N-nitrosamines rsc.org
Acidic (H+)Protonation of ring nitrogen followed by nucleophilic ring-openingVarious acyclic amino alcoholsAcid-mediated decomposition of azetidines nih.gov
Basic (OH-)Base-catalyzed hydrolysis or rearrangementCarboxylate and amine fragments (postulated)Base-catalyzed decomposition of N-nitrosamines chinayyhg.com

Note: This table presents plausible pathways based on the known chemistry of the functional groups present in this compound.

Role of Environmental Factors in Chemical Degradation

Environmental factors play a crucial role in the stability and degradation of chemical compounds. For this compound, key factors would include the solvent, the presence of catalysts, and exposure to light.

Solvent Effects: The polarity and protic nature of the solvent can influence decomposition rates. In aqueous solutions, water can act as a nucleophile, particularly in acid-catalyzed ring-opening of the azetidine moiety. nih.gov The stability of N-nitrosamines is generally greater in non-polar, aprotic solvents.

Presence of Catalysts: As discussed, acids and bases are potent catalysts for decomposition. The presence of even trace amounts of acidic or basic impurities could significantly shorten the shelf-life of the compound. Metal ions, which can coordinate to the nitrogen or oxygen atoms, could also potentially catalyze decomposition, although specific examples for this compound are not documented.

Sunlight/UV Radiation: As a photolabile molecule, exposure to sunlight would be a primary driver of environmental degradation. acs.org In surface waters, photolysis would likely be a major degradation pathway, though its efficiency could be reduced by the presence of other light-absorbing substances in the water. acs.org

Mechanistic Chemical Biology of 1 Nitrosoazetidin 3 Ol Transformations

Enzymatic Biotransformations in In Vitro Systems and Animal Models

No specific studies detailing the Cytochrome P450 (CYP) enzymes involved in the metabolism of 1-nitrosoazetidin-3-ol have been identified. For the broader class of N-nitrosamines, various CYP isoforms are known to catalyze their activation. nih.govmdpi.com

There is no available research investigating the alpha-hydroxylation of this compound. Alpha-hydroxylation, which would occur at the carbon atoms adjacent to the nitroso group (C2 and C4), is a critical activation step for many cyclic nitrosamines, but this has not been experimentally confirmed for this specific compound. nih.govresearchgate.net

The formation of reactive intermediates from this compound has not been described in the scientific literature. It is hypothesized that, like other cyclic nitrosamines, its metabolic activation via alpha-hydroxylation would lead to an unstable intermediate that could spontaneously rearrange to form a reactive diazonium ion, but this pathway is unconfirmed for this molecule. byjus.commasterorganicchemistry.com

Interaction with Biomolecules: Adduct Chemistry (e.g., DNA, Proteins)

No studies have identified or characterized specific DNA adducts resulting from exposure to this compound. The formation of DNA adducts is a known consequence of exposure to carcinogenic N-nitrosamines, but the specific adducts are dependent on the structure of the reactive electrophile generated during metabolism. mdpi.comnih.gov

There is no information available regarding the alkylation of proteins by this compound or the characterization of any such adducts.

Non-Enzymatic Interactions with Cellular Components

N-nitroso compounds are well-documented as alkylating agents, a property that underlies their biological activity. This reactivity stems from the metabolic activation to unstable intermediates that can covalently modify cellular nucleophiles. While much of this activation is enzymatic, N-nitrosamines can also undergo non-enzymatic decomposition, particularly under certain physiological conditions, leading to the formation of reactive species.

The primary mechanism for the non-enzymatic generation of reactive intermediates from N-nitrosamines involves the formation of a diazonium ion. This can occur through protonation and subsequent loss of nitrous acid, although this pathway is generally slow at physiological pH. However, the strained azetidine (B1206935) ring in this compound may influence its stability and predisposition to decomposition.

Once formed, the resulting azetidin-3-ol-derived cation would be a potent electrophile, capable of reacting with various cellular nucleophiles. The most significant of these are DNA and the tripeptide glutathione (B108866) (GSH), a major cellular antioxidant.

Interaction with Glutathione:

Glutathione is present in high concentrations in cells and serves as a primary defense against electrophilic compounds. The thiol group of the cysteine residue in glutathione is a strong nucleophile that can react with electrophilic species generated from this compound. This conjugation reaction is a critical detoxification pathway. The reaction of nitroso compounds with biological thiols can be complex. nih.gov It is plausible that the electrophilic intermediate derived from this compound would be scavenged by GSH to form a stable S-alkylated glutathione conjugate, which can then be further processed and eliminated from the cell. The formation of S-nitrosothiols is another possibility, arising from the reaction between nitric oxide (NO), thiols, and oxygen. nih.gov

Interaction with DNA:

The reaction of N-nitroso compounds with DNA can lead to the formation of DNA adducts, which are covalent modifications of the DNA bases. nih.gov These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations and are considered a key initiating event in chemical carcinogenesis. epa.govnih.gov The electrophilic species generated from this compound would be expected to react with the nucleophilic centers in DNA bases, primarily the nitrogen and oxygen atoms of guanine (B1146940) and adenine. The formation of O-alkylated adducts is often considered to be particularly mutagenic. nih.gov

The table below outlines the potential adducts that could be formed from the non-enzymatic interaction of activated this compound with cellular components.

Cellular ComponentPotential AdductType of Interaction
GlutathioneS-(azetidin-3-ol)glutathioneNucleophilic attack by thiol group
DNA (Guanine)7-(azetidin-3-ol)guanineAlkylation
DNA (Guanine)O6-(azetidin-3-ol)guanineAlkylation
DNA (Adenine)3-(azetidin-3-ol)adenineAlkylation

Analytical Methodologies for Metabolite and Adduct Detection

The detection and quantification of metabolites and adducts of this compound are crucial for understanding its metabolic fate and biological effects. Given its presumed low concentration in biological matrices, highly sensitive and specific analytical methods are required. Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of modern analytical techniques for such compounds. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most powerful and widely used technique for the analysis of N-nitrosamines and their derivatives in various biological and environmental samples. rsc.org This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of target analytes in complex matrices.

For the analysis of this compound and its potential metabolites (e.g., the denitrosated azetidin-3-ol (B1332694) or the glutathione conjugate), a reversed-phase high-performance liquid chromatography (HPLC) column would likely be used for separation. The separated compounds would then be introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common ionization technique for N-nitrosamines. rsc.org

In the tandem mass spectrometer, the protonated molecule of the analyte ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and specific fragment ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) approach provides excellent specificity and reduces background noise, enabling low detection limits. The mass spectral fragmentation of N-nitrosamines often involves the loss of the nitroso group (NO) or related fragments. nih.gov

Detection of DNA Adducts:

The detection of DNA adducts derived from this compound presents a greater analytical challenge due to their extremely low abundance. The general approach involves the isolation of DNA from cells or tissues, followed by enzymatic hydrolysis of the DNA to individual nucleosides. The resulting mixture, containing both normal and adducted nucleosides, is then analyzed by LC-MS/MS. The use of stable isotope-labeled internal standards is essential for accurate quantification.

The table below summarizes the potential analytical methodologies for the detection of this compound and its derivatives.

AnalyteAnalytical TechniqueSample PreparationKey Features
This compoundHPLC-ESI-MS/MSSolvent extraction, solid-phase extractionHigh sensitivity and specificity, MRM detection
Azetidin-3-ol (metabolite)GC-MS or LC-MS/MSDerivatization may be needed for GC-MSCan be used to infer exposure to the parent compound
Glutathione conjugateLC-ESI-MS/MSProtein precipitation, solid-phase extractionProvides evidence of detoxification pathway
DNA adductsLC-ESI-MS/MSDNA isolation, enzymatic hydrolysisRequires highly sensitive instrumentation, detects genotoxicity

Structure Reactivity Relationships of 1 Nitrosoazetidin 3 Ol Analogues

Impact of Substituent Effects on Nitrosation and Azetidine (B1206935) Ring Reactivity

Substituents on the azetidine ring can significantly influence the reactivity of 1-nitrosoazetidin-3-ol analogues. These effects can be broadly categorized into electronic and steric effects, which in turn affect the ease of N-nitrosation and the reactivity of the four-membered ring.

The formation of N-nitrosamines from secondary amines is a well-studied reaction, and the electronic properties of the amine precursor play a critical role. The nitrosation of secondary amines is influenced by the nucleophilicity of the nitrogen atom. Electron-donating groups (EDGs) attached to the azetidine ring increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the attack on the nitrosating agent. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, making it less nucleophilic and thus decreasing the rate of nitrosation. nih.gov

Theoretical studies on the gas-phase nitrosation of various heterocyclic secondary amines have provided insights into their relative reactivities. For instance, calculations have shown that the reaction barrier for H-abstraction from the nitrogen atom, a key step in one of the proposed nitrosation mechanisms, is influenced by the nature of the amine. nih.gov While specific experimental data on substituted this compound is limited, the general principles of electronic effects on N-nitrosation can be extrapolated. The following table illustrates the expected qualitative impact of various substituents at the C3 position of the azetidin-3-ol (B1332694) ring on the rate of N-nitrosation.

Table 1: Predicted Electronic Effects of C3-Substituents on the Nitrosation Rate of Azetidin-3-ol Analogues

Substituent (at C3)Electronic EffectExpected Impact on Nitrosation Rate
-OCH₃Electron-donating (inductive and resonance)Increase
-CH₃Electron-donating (inductive)Increase
-HReference-
-ClElectron-withdrawing (inductive)Decrease
-CF₃Strongly electron-withdrawing (inductive)Significant Decrease
-NO₂Strongly electron-withdrawing (inductive and resonance)Significant Decrease

Steric hindrance around the nitrogen atom can significantly impede the approach of the nitrosating agent, thereby slowing down the rate of nitrosation. nih.gov Bulky substituents on the azetidine ring, particularly at the C2 and C4 positions adjacent to the nitrogen atom, can create a sterically hindered environment.

Furthermore, the conformational constraints of the azetidine ring itself play a role. The four-membered ring is puckered, and the substituents can adopt either axial or equatorial positions. The specific conformation of a substituted azetidine can influence the accessibility of the nitrogen lone pair for nitrosation. Computational studies on other cyclic amines have shown that the ring strain and conformation affect the reaction barrier for nitrosation. For instance, a theoretical study on the nitrosation of heterocyclic secondary amines calculated the reaction barrier for azetidine to be 44 kJ/mol. nih.gov This value is influenced by the inherent ring strain and the preferred conformation of the molecule. The introduction of substituents would further modulate these factors.

The interplay between steric and electronic effects is crucial. For example, a bulky electron-donating group might have opposing effects on the nitrosation rate, with the electronic effect accelerating the reaction and the steric effect retarding it. The net effect would depend on the relative magnitude of these two factors.

Modulating Reactivity through Azetidine Ring Functionalization

The reactivity of the azetidine ring itself is largely governed by its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage under certain conditions, a property that can be modulated by functionalization. The introduction of functional groups can either stabilize or destabilize the ring, or provide reactive sites for further transformations.

Recent advances in synthetic methodologies have enabled a wide range of functionalizations of the azetidine ring. rsc.org These include C-H activation, cycloaddition reactions, and strain-release functionalizations. For example, the introduction of an aryl group at the C3 position could allow for further modifications of the aromatic ring, which in turn could electronically influence the N-nitroso group. Similarly, functional groups that can participate in ring-opening reactions could be installed to create more complex molecular architectures.

The presence of the N-nitroso group itself influences the reactivity of the azetidine ring. The electron-withdrawing nature of the nitroso group can affect the stability of adjacent carbocations or carbanions, thereby influencing the regioselectivity of ring-opening or functionalization reactions.

Influence of Hydroxyl Group Derivatization on Compound Behavior

The hydroxyl group at the C3 position of this compound offers a convenient handle for derivatization, which can significantly alter the compound's behavior. A variety of chemical transformations can be applied to the hydroxyl group, including esterification, etherification, and oxidation. nih.govnih.gov These modifications can impact the compound's properties in several ways:

Electronic Effects: Converting the hydroxyl group to an ester or an ether can change the electronic nature of the substituent at C3. For example, an acetate (B1210297) ester would be more electron-withdrawing than the parent hydroxyl group, which would be expected to decrease the rate of nitrosation if the derivatization is performed prior to nitrosation.

Steric Effects: The introduction of bulky groups through derivatization can introduce steric hindrance, affecting both the nitrosation process and the reactivity of the azetidine ring.

Solubility and Lipophilicity: Derivatization of the hydroxyl group can significantly alter the polarity and, consequently, the solubility and lipophilicity of the molecule. This is a critical factor in many applications, influencing how the compound interacts with its environment.

The following table provides examples of potential derivatizations of the hydroxyl group and the expected changes in the properties of the resulting this compound analogue.

Table 2: Potential Derivatizations of the Hydroxyl Group of this compound and Their Predicted Effects

DerivativeReagent for SynthesisExpected Change in Electronic Effect of C3-SubstituentExpected Change in Lipophilicity
3-Acetoxy-1-nitrosoazetidineAcetic anhydride (B1165640) or Acetyl chlorideMore electron-withdrawingIncrease
3-Methoxy-1-nitrosoazetidineMethyl iodide / baseSimilar to hydroxylIncrease
3-Benzoyloxy-1-nitrosoazetidineBenzoyl chlorideMore electron-withdrawingSignificant Increase
1-Nitrosoazetidin-3-oneOxidizing agent (e.g., PCC)Strongly electron-withdrawingIncrease

Computational Structure-Reactivity Models

Computational chemistry provides powerful tools for investigating the structure-reactivity relationships of N-nitrosamines. purdue.edu Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches can be used to predict the reactivity and potential biological activity of this compound analogues. acs.orgnih.govresearcher.life

These models typically rely on a set of calculated molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. For N-nitrosamines, relevant descriptors often include:

Electronic Descriptors: Charges on specific atoms (e.g., the nitrosyl nitrogen), dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that quantify the bulkiness around the N-nitroso group.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Density Functional Theory (DFT) calculations can be employed to determine the geometries of the molecules and to calculate reaction barriers for processes like nitrosation and decomposition. researchgate.net For example, a computational study could be designed to investigate how different substituents on the azetidine ring of this compound affect the N-N bond strength of the nitroso group, which is related to its stability and reactivity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a three-dimensional representation of the structure-activity relationship, highlighting regions of the molecule where modifications are likely to increase or decrease a particular activity. acs.org While specific computational models for this compound are not yet prevalent in the literature, the established methodologies for other N-nitrosamines provide a clear roadmap for future in silico studies of this compound and its analogues.

Future Directions and Applications in Chemical Research

Q & A

Q. Critical parameters :

  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate).
  • Confirm regioselectivity using 15^{15}N-labeled reagents to track nitroso group attachment .

Advanced: How can computational methods elucidate the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the N–O bond to predict nitroso group lability. Compare with experimental kinetic data (e.g., half-life in buffer solutions) .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Validate with in vitro assays (e.g., enzyme inhibition studies) .
  • QSAR models : Corrogate nitroso group electronic parameters (Hammett σ constants) with cytotoxicity data to design safer analogs .

Example finding :
DFT predicts a BDE of ~45 kcal/mol for the N–O bond, aligning with observed instability in aqueous media (t₁/₂ = 2–4 hours at pH 7.4) .

Advanced: How should researchers address contradictions in reported stability data for this compound?

Conflicting stability profiles (e.g., variable half-lives in buffer vs. plasma) require systematic validation:

Controlled replication : Repeat experiments under standardized conditions (pH, temperature, ionic strength) .

Analytical cross-validation : Compare HPLC, LC-MS, and UV-Vis data to rule out matrix effects .

Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from independent studies, weighting for sample size and methodology rigor .

Case study :
A 2022 study resolved discrepancies by identifying trace metal ions (e.g., Fe²⁺) in buffers as catalysts for nitroso group degradation, validated via ICP-MS .

Advanced: What strategies mitigate challenges in characterizing this compound’s metabolic pathways?

  • Isotopic labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to track metabolites via LC-MS/MS .
  • In vitro models : Use hepatocyte incubations with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation, nitroso reduction) .
  • Data integration : Combine high-resolution mass spectrometry (HRMS) with molecular networking tools (e.g., GNPS) to map metabolic trees .

Key observation :
Nitroso reduction to the hydroxylamine derivative (C₃H₈N₂O₂) dominates in hepatic microsomes, confirmed via MS/MS fragmentation patterns (m/z 105 → 87) .

Advanced: How can researchers design experiments to study the biological activity of this compound while ensuring reproducibility?

  • Dose-response standardization : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) with triplicate technical replicates .
  • Positive controls : Include known nitroso compounds (e.g., nitrosoureas) to benchmark activity in assays like MTT or apoptosis flow cytometry .
  • Blinding protocols : Implement double-blinded sample labeling to reduce bias in data interpretation .

Q. Example protocol :

  • Anticancer activity : Test against NCI-60 cell lines, with IC₅₀ values validated via orthogonal assays (e.g., ATP luminescence vs. caspase-3 activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.